Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

Description

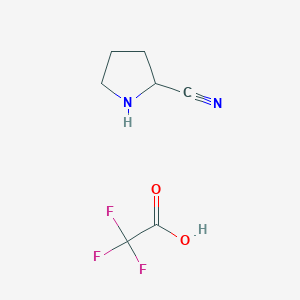

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is a chiral organic salt composed of a pyrrolidine ring substituted with a nitrile group at the 2-position and a trifluoroacetate counterion. Its molecular formula is C₇H₉F₃N₂O₂, with a molecular weight of 210.16 g/mol . This compound exists in enantiomeric forms: the (R)-enantiomer (CAS 1523530-11-1) and the (S)-enantiomer (CAS 473797-71-6), both of which are critical in pharmaceutical synthesis, particularly as intermediates or impurities in drugs like Vildagliptin (a dipeptidyl peptidase-4 inhibitor for diabetes treatment) .

Properties

IUPAC Name |

pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROMHLFLMYDBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-34-9 | |

| Record name | 2-Pyrrolidinecarbonitrile, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of inert atmospheres and room temperature storage to maintain the stability of the compound .

Industrial Production Methods: While specific industrial production methods for pyrrolidine-2-carbonitrile 2,2,2-trif

Biological Activity

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate, also known as (2S)-pyrrolidine-2-carbonitrile trifluoroacetate, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carbonitrile group and a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's chemical properties, influencing its reactivity and interactions with biological targets.

The biological activity of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate primarily involves its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones. Inhibition of DPP-4 leads to increased levels of these hormones, which can result in improved glycemic control.

In Vitro and In Vivo Studies

- DPP-4 Inhibition : A study reported that derivatives of pyrrolidine-2-carbonitrile displayed significant DPP-4 inhibitory activity. For instance, one derivative demonstrated an IC50 value of 0.017 μM, indicating potent inhibition .

- Glucose Tolerance : In vivo studies using ICR and KKAy mice showed that administration of the compound resulted in decreased blood glucose levels following an oral glucose challenge, demonstrating its potential as an anti-diabetic agent .

Case Study 1: Efficacy in Diabetes Management

A series of experiments evaluated the efficacy of (2S)-pyrrolidine-2-carbonitrile derivatives in managing type 2 diabetes. The results indicated that these compounds not only inhibited DPP-4 effectively but also improved oral glucose tolerance tests (OGTTs) in animal models, highlighting their therapeutic potential .

Case Study 2: Comparative Analysis with Other Compounds

Research comparing (2S)-pyrrolidine-2-carbonitrile trifluoroacetate with other DPP-4 inhibitors revealed that it possesses unique pharmacokinetic properties that may enhance its efficacy and safety profile compared to existing treatments .

Data Table: Biological Activity Comparison

| Compound Name | DPP-4 IC50 (μM) | Oral Glucose Tolerance Test Efficacy | Notes |

|---|---|---|---|

| (2S)-Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate | 0.017 | High | Potent inhibitor with favorable profile |

| Vildagliptin | 0.025 | Moderate | Established DPP-4 inhibitor |

| Sitagliptin | 0.020 | High | Widely used anti-diabetic medication |

Scientific Research Applications

Pharmaceutical Applications

-

Diabetes Treatment:

Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is primarily recognized as an impurity of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes. DPP-IV inhibitors are crucial for increasing insulin secretion and decreasing glucagon levels in the bloodstream. -

Synthesis of Bioactive Compounds:

The compound acts as an important building block in synthesizing other bioactive molecules. Its trifluoroacetate group can facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.

Agrochemical Applications

While primarily used in pharmaceuticals, pyrrolidine derivatives have also been explored for their potential applications in agrochemicals. The incorporation of fluorinated groups often enhances the biological activity of pesticides and herbicides.

- Research Insight: Fluorinated pyrrolidines have shown promise in developing new agrochemical agents with improved efficacy against pests compared to traditional compounds .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Pyrrolidine-2-carbonitrile | Pharmaceutical | Intermediate for DPP-IV inhibitors |

| Pyrrolidine-3-carbonitrile | Agrochemical | Potential pesticide candidate |

| (S)-1-(2-chloroacetyl)pyrrolidine | Pharmaceutical | Precursor for anti-diabetic agents |

| (R)-Pyrrolidine-2-carbonitrile | Medicinal Chemistry | Building block for various bioactive compounds |

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis : Yields a carboxylic acid (e.g., pyrrolidine-2-carboxylic acid) via intermediate formation of an iminium ion .

-

Basic Hydrolysis : Produces a carboxylate salt, which can be acidified to the free acid .

Key Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄/H₂O, reflux | Pyrrolidine-2-carboxylic acid |

| Basic Hydrolysis | NaOH/H₂O, Δ | Sodium pyrrolidine-2-carboxylate |

Reduction Reactions

The nitrile group is reduced to a primary amine using strong reducing agents:

-

LiAlH₄ : Converts –CN to –CH₂NH₂, forming (2S)-pyrrolidine-2-methylamine .

-

Catalytic Hydrogenation : Requires Pd/C or Raney Ni under H₂ pressure (1–3 atm) .

Example :

Substitution Reactions

The nitrile’s carbon participates in nucleophilic substitution (SN) or electrophilic substitution:

-

Nucleophilic Substitution : Reacts with amines (e.g., NH₃) to form amidines .

-

Electrophilic Substitution : Halogenation at the α-position using NBS or Cl₂ .

Notable Reaction :

Acylation and Alkylation

The pyrrolidine nitrogen undergoes acylation or alkylation:

-

Acylation : Reacts with acyl chlorides (e.g., AcCl) to form N-acyl derivatives .

-

Alkylation : Forms N-alkylpyrrolidines using alkyl halides (e.g., CH₃I) .

Industrial Application :

A one-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile uses chloroacetyl chloride as both solvent and acylating agent .

Oxidation and Cyclization

-

Oxidation : Adjacent carbons to the nitrile are oxidized to ketones or carboxylic acids using KMnO₄ or CrO₃ .

-

Cyclization : Forms bicyclic structures (e.g., fused pyrrolidines) under acidic conditions.

Example :

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under strong acidic or oxidative conditions:

-

Acid-Mediated Ring Opening : Produces linear amines (e.g., 4-aminopentanenitrile) .

-

Oxidative Ring Opening : Forms glutaric acid derivatives with HNO₃ .

Stereochemical Considerations

The (2S) configuration influences reaction outcomes:

-

Chiral Retention : Reductions and substitutions preserve stereochemistry .

-

Enzymatic Interactions : The (2S,4S)-isomer exhibits higher DPP-4 inhibition due to optimal binding .

Stability and Handling

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .

- Hazards : Classified with GHS07 warnings, including risks of acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Synthesis : Typically prepared via trifluoroacetylation of pyrrolidine-2-carbonitrile derivatives, though specific protocols are proprietary .

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoroacetate Salts

Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O)

Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

- Applications : Insect attractant in horticulture, structurally distinct as a phenyl ester .

- Reactivity : Undergoes hydrolysis more readily than pyrrolidine derivatives due to the labile ester group .

| Property | Pyrrolidine-2-carbonitrile Trifluoroacetate | Lithium Trifluoroacetate | Raspberry Ketone Trifluoroacetate |

|---|---|---|---|

| Molecular Formula | C₇H₉F₃N₂O₂ | C₂F₃LiO₂·H₂O | C₁₂H₁₁F₃O₃ |

| Molecular Weight (g/mol) | 210.16 | 176.01 | 260.21 |

| Primary Use | Pharmaceutical intermediate | Catalyst/Electrolyte | Insect lure |

| Acute Toxicity (H302) | Yes | No | Not reported |

Pyrrolidine Derivatives

Pyrrolidine-2-carbonitrile Hydrochloride

Vildagliptin Impurity 19 (Related Nitrile Derivative)

- Role: Another synthetic impurity in Vildagliptin production.

- Differentiation : Lacks the trifluoroacetyl group, reducing its electrophilicity and reactivity compared to pyrrolidine-2-carbonitrile trifluoroacetate .

Q & A

What are the recommended synthetic routes for Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate, and how can side reactions be minimized?

Basic

The compound can be synthesized via a two-step approach: (1) formation of the pyrrolidine-2-carbonitrile core through cyclization of a nitrile-containing precursor (e.g., via Strecker synthesis or ring-closing metathesis), and (2) salt formation with trifluoroacetic acid (TFA). For step 2, stoichiometric control (1:1 molar ratio of base to TFA) is critical to avoid excess acid, which may hydrolyze the nitrile group. Side reactions like nitrile hydrolysis can be mitigated by using anhydrous conditions and low temperatures (0–5°C) during salt formation .

Which analytical techniques are most effective for characterizing this compound, and how are spectral overlaps addressed?

Basic

Key techniques include:

- NMR : and NMR for structural confirmation. The trifluoroacetate ion (δ ~118 ppm in NMR) may require deuterated solvents like DMSO-d6 to avoid peak splitting .

- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm) and trifluoroacetate (C=O ~1670 cm) groups. Use baseline correction to distinguish overlapping bands .

- Elemental Analysis : Validate stoichiometry (C, H, N, F) to confirm salt purity.

How does the hygroscopic nature of this compound impact its stability, and what storage conditions are optimal?

Advanced

The compound’s hygroscopicity (common in trifluoroacetate salts) necessitates strict moisture control. Degradation studies under varying humidity (e.g., 40% vs. 80% RH) can quantify water absorption via TGA or Karl Fischer titration. Storage recommendations:

- Short-term : Desiccator with silica gel at room temperature.

- Long-term : Sealed vials under inert gas (N or Ar) at 2–8°C, as seen in similar trifluoroacetate salts .

What role does this compound play in asymmetric catalysis, and how is enantiomeric excess validated?

Advanced

The pyrrolidine core may act as a chiral ligand or catalyst in asymmetric reactions (e.g., organocatalysis). To evaluate efficacy:

- Catalytic Screening : Test in model reactions (e.g., aldol additions) under varying conditions (solvent, temperature).

- Enantiomeric Excess (ee) : Measure via chiral HPLC or NMR with chiral shift reagents. Compare results to known standards .

How can researchers resolve contradictions in reported reaction yields for TFA salt formation?

Advanced

Yield discrepancies often arise from:

- Protonation Efficiency : Monitor pH during salt formation (target pH ~3–4 for TFA salts).

- Crystallization Conditions : Screen solvents (e.g., EtOAc vs. MeOH) and cooling rates.

- Analytical Validation : Cross-check yields via gravimetric analysis and LC-MS to detect unreacted precursors .

What are the degradation pathways of this compound under thermal stress, and how are degradation products identified?

Advanced

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C). Degradation products may include:

- Trifluoroacetic Acid : Detected via headspace GC-MS.

- Nitrile Hydrolysis Products : e.g., pyrrolidine-2-carboxamide, identified by LC-HRMS.

Mitigation strategies include stabilizing the salt with co-formulants (e.g., antioxidants) .

How is this compound utilized in peptide synthesis, and what are its advantages over other protecting groups?

Advanced

The nitrile group can act as a protecting group for amines during solid-phase peptide synthesis (SPPS). Advantages include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.